(4Z,8E)-N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
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Overview
Description
N-(3-methoxyphenyl)bicyclo[1010]trideca-4,8-diene-13-carboxamide is a complex organic compound characterized by its unique bicyclic structure This compound contains a bicyclo[1010]trideca-4,8-diene core with a carboxamide group attached to the 13th carbon and a methoxyphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)bicyclo[1010]trideca-4,8-diene-13-carboxamide typically involves multi-step organic reactions One common approach is to start with the formation of the bicyclo[1010]trideca-4,8-diene core through a Diels-Alder reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The methoxyphenyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
- N-(3-chlorophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
- N-(3,4-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
Uniqueness
N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H27NO2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(4Z,8E)-N-(3-methoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide |
InChI |
InChI=1S/C21H27NO2/c1-24-17-12-10-11-16(15-17)22-21(23)20-18-13-8-6-4-2-3-5-7-9-14-19(18)20/h4-7,10-12,15,18-20H,2-3,8-9,13-14H2,1H3,(H,22,23)/b6-4-,7-5+ |
InChI Key |
VDKNMAMLBHJZFZ-XGXWUAJZSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C2C3C2CC/C=C\CC/C=C/CC3 |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2C3C2CCC=CCCC=CCC3 |
Origin of Product |
United States |
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